

Application of PEG 8000 in Protein Refolding: Application Notes and Protocols

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Compound of Interest

Compound Name: PEG8000

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Introduction

The correct folding of proteins is paramount to their biological function. In the production of recombinant proteins, overexpression in systems like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. The recovery of active protein from these aggregates requires a two-step process: solubilization of the inclusion bodies using denaturants, followed by a refolding process where the denaturant is removed, allowing the protein to assume its native conformation. A significant challenge in this process is the tendency of protein folding intermediates to aggregate, leading to low recovery yields. Polyethylene glycol (PEG), particularly PEG 8000, has emerged as a valuable tool in protein refolding by acting as a chemical chaperone that can suppress aggregation and enhance the yield of correctly folded, active protein.

This document provides detailed application notes and protocols for the use of PEG 8000 in protein refolding, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism by which PEG 8000 facilitates protein refolding is through the principle of preferential exclusion. As a polymer, PEG 8000 is preferentially excluded from the surface of the protein, which increases the chemical potential of the unfolded or partially folded protein

chains. This thermodynamic stress favors a more compact, folded state to minimize the surface area exposed to the PEG-containing solvent.

Additionally, PEG can interact with hydrophobic patches on the surface of protein folding intermediates. This interaction can prevent the intermolecular aggregation that is often mediated by exposed hydrophobic regions. By stabilizing these intermediates, PEG 8000 provides a more favorable environment for productive folding pathways to proceed. Some studies also suggest that PEG can have a stabilizing effect on the final native protein structure.

[\[1\]](#)[\[2\]](#)

Key Advantages of Using PEG 8000 in Protein Refolding

- **Increased Refolding Yield:** By suppressing aggregation, PEG 8000 can significantly increase the recovery of active, correctly folded protein.
- **Cost-Effective:** Compared to more complex refolding systems, PEG 8000 is a relatively inexpensive additive.
- **Versatility:** PEG has been shown to be effective for a variety of proteins.[\[1\]](#)
- **Simple to Use:** The integration of PEG 8000 into standard refolding protocols is straightforward.

Quantitative Data on Protein Refolding with PEG

The effectiveness of PEG in enhancing protein refolding has been demonstrated for several proteins. The following tables summarize quantitative data from published studies.

Table 1: Effect of PEG on the Refolding of Recombinant Human Deoxyribonuclease (rhDNase)

Protein Source	Denaturant	Refolding Condition	PEG (MW 3350) to rhDNase Molar Ratio	Improvement in Recovery of Active Protein	Reference
CHO Cells	7.2 M Urea	Dilution to 4.0 M Urea, 0.20 mg/mL protein	5 to 1	30% increase (to complete recovery)	[1]
E. coli Inclusion Bodies	8 M Urea	Dilution to 4 M Urea, 0.10 mg/mL protein	10 to 1	Three-fold increase	[1]

Table 2: Effect of PEG 8000 on the Recovery of Lactate Dehydrogenase (LDH) Activity

Process	Condition	Additive	Recovery of Enzymatic Activity and Tetrameric Structure	Reference
Lyophilization	with saccharide	None	60-80%	[3]
Lyophilization	with saccharide	PEG 8000	> 90%	[3]
Freeze-thawing	Unprotected	None	Significant loss of activity and secondary structure	[4]
Freeze-thawing	Protected	< 0.01% PEG 8000	Full protection	[4]

Experimental Protocols

The optimal conditions for protein refolding using PEG 8000 are protein-specific and often require empirical optimization. Below are a general protocol and a more specific example based on published data.

General Protocol for Protein Refolding by Dilution Using PEG 8000

This protocol outlines a general workflow for refolding a protein from solubilized inclusion bodies.

1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by centrifugation. b. Wash the inclusion bodies to remove contaminating proteins and cellular debris. c. Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β -mercaptoethanol) if the protein contains cysteine residues.

2. Refolding by Dilution: a. Prepare a refolding buffer. The composition of this buffer is critical and should be optimized. A typical starting point is:

- Buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
- PEG 8000 (start with a concentration range of 0.5% to 2% w/v)
- L-Arginine (0.4 M to 1 M) to further suppress aggregation
- A redox shuffling system (e.g., a combination of reduced and oxidized glutathione, GSH/GSSG, typically at a molar ratio of 5:1 to 10:1) if disulfide bond formation is required. b. Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 20 to 100-fold is common. The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 μ g/mL, to minimize aggregation. c. Incubate the refolding mixture at a controlled temperature (often 4°C or room temperature) with gentle stirring for a period ranging from a few hours to overnight.

3. Analysis of Refolding Efficiency: a. Assess the recovery of soluble protein by measuring the protein concentration in the supernatant after centrifugation to remove any aggregated protein. b. Characterize the refolded protein using techniques such as:

- Size Exclusion Chromatography (SEC): To analyze the monomeric state and detect aggregates.
- Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure.

- Activity Assays: To determine the biological activity of the refolded protein.

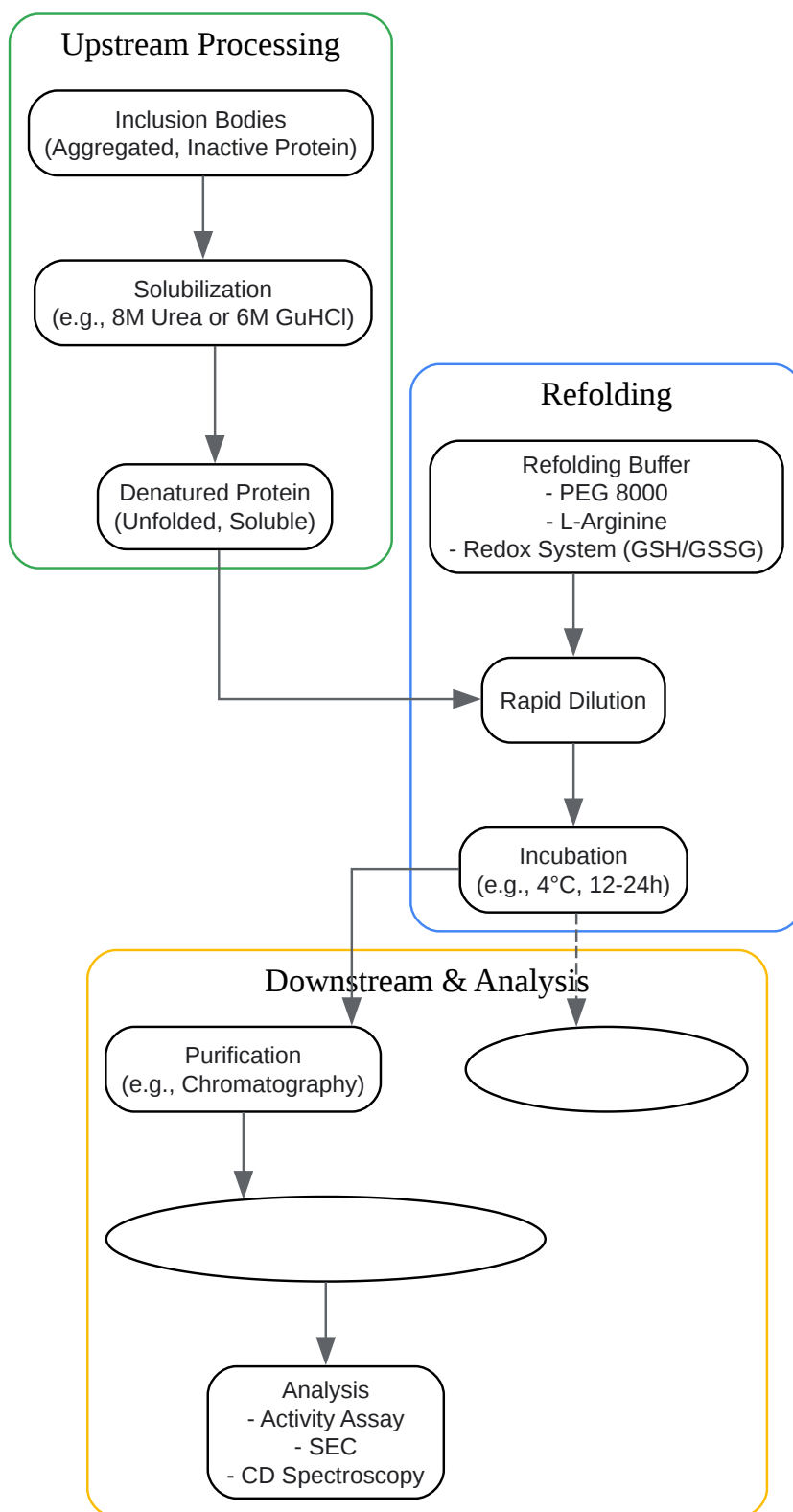
Specific Protocol: Refolding of Recombinant Human Deoxyribonuclease (rhDNase) from E. coli Inclusion Bodies

This protocol is adapted from published data on the refolding of rhDNase.[\[1\]](#)

1. Solubilization: a. Solubilize rhDNase inclusion bodies in 8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM DTT.
2. Refolding: a. Prepare the refolding buffer: 4 M Urea, 50 mM Tris-HCl, pH 8.0, containing PEG 3350 at a concentration that results in a final PEG to rhDNase molar ratio of 10:1. (Note: While the original study used PEG 3350, PEG 8000 can be tested as an alternative, and the optimal molar ratio may need to be determined empirically). b. Dilute the solubilized rhDNase solution into the refolding buffer to a final protein concentration of 0.10 mg/mL. c. Incubate the refolding mixture at room temperature for 12-24 hours with gentle agitation.
3. Analysis: a. Centrifuge the refolding mixture to pellet any aggregated protein. b. Measure the concentration of the supernatant to determine the yield of soluble protein. c. Perform a DNase activity assay to quantify the recovery of active enzyme.

Visualizations

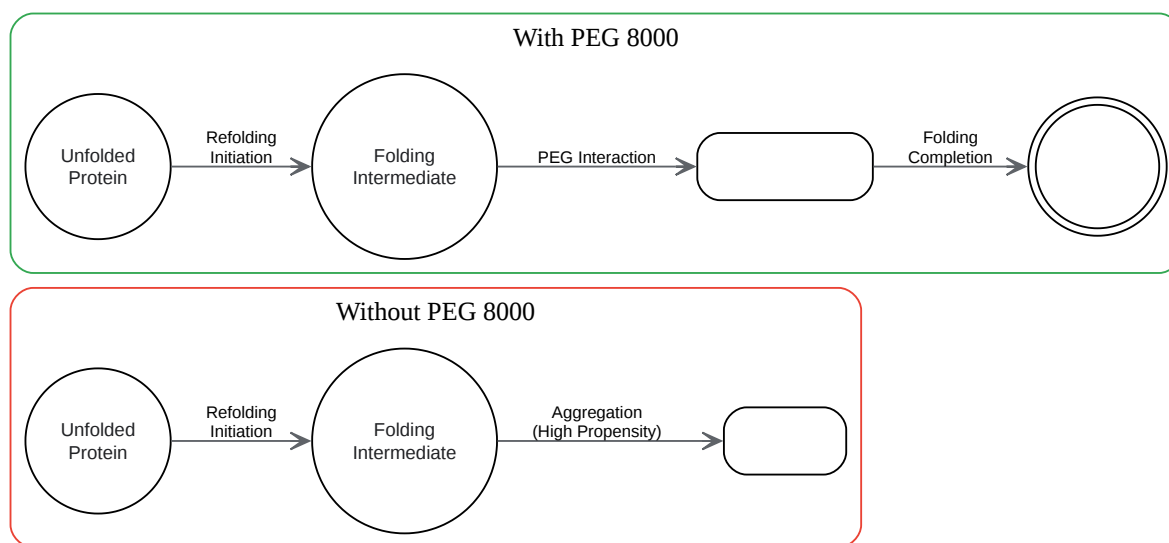
Experimental Workflow for Protein Refolding using PEG 8000



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Caption: General workflow for protein refolding using PEG 8000.

Proposed Mechanism of PEG 8000 in Preventing Aggregation



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Caption: Role of PEG 8000 in preventing aggregation of folding intermediates.

Conclusion

PEG 8000 is a powerful and practical additive for improving the efficiency of protein refolding. By understanding its mechanism of action and following a systematic approach to optimize its use, researchers can significantly enhance the recovery of active, correctly folded proteins from inclusion bodies. The protocols and data presented here provide a solid foundation for the successful application of PEG 8000 in protein refolding workflows.

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